molecular formula C24H27N5O2 B5892503 2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE

2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE

Cat. No.: B5892503
M. Wt: 417.5 g/mol
InChI Key: YYQWGEUXAVURMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as imino, pyridinyl, epoxy, and tricarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE typically involves multistep organic reactions. The starting materials often include substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. These reactants undergo a series of condensation and cyclization reactions under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

15-imino-18-pyridin-4-yl-16,17-dioxatricyclo[12.2.2.01,12]octadecane-13,13,14-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c25-15-22(16-26)19-9-7-5-3-1-2-4-6-8-12-24(19)30-20(18-10-13-29-14-11-18)23(22,17-27)21(28)31-24/h10-11,13-14,19-20,28H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWGEUXAVURMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC23C(CCCC1)C(C(C(O2)C4=CC=NC=C4)(C(=N)O3)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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